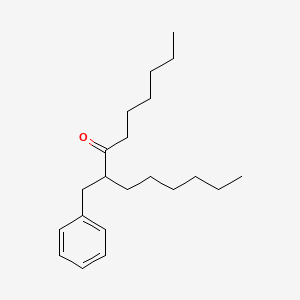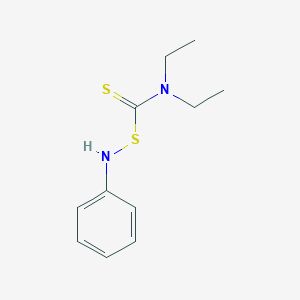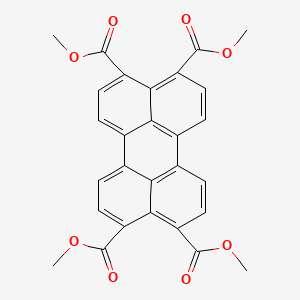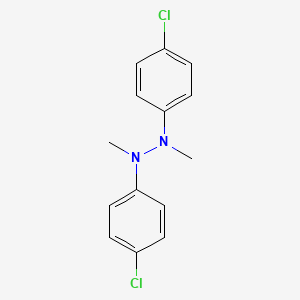
8-Benzyltetradecan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyltetradecan-7-one is an organic compound characterized by a long carbon chain with a benzyl group attached to the eighth carbon and a ketone functional group at the seventh position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyltetradecan-7-one typically involves the alkylation of a suitable precursor with benzyl chloride under basic conditions. One common method includes the use of a Grignard reagent, where the precursor is reacted with benzyl magnesium chloride, followed by oxidation to introduce the ketone functionality.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Benzyltetradecan-7-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Formation of benzyltetradecanoic acid.
Reduction: Formation of 8-benzyltetradecan-7-ol.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
8-Benzyltetradecan-7-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 8-Benzyltetradecan-7-one involves its interaction with specific molecular targets within cells. The benzyl group can interact with hydrophobic pockets in proteins, while the ketone group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Benzylacetone: Similar structure but with a shorter carbon chain.
Benzylhexadecan-7-one: Similar structure but with a longer carbon chain.
Benzylheptadecan-7-one: Another homolog with a different chain length.
Uniqueness: 8-Benzyltetradecan-7-one is unique due to its specific chain length and the position of the benzyl and ketone groups. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
50395-62-5 |
|---|---|
Formule moléculaire |
C21H34O |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
8-benzyltetradecan-7-one |
InChI |
InChI=1S/C21H34O/c1-3-5-7-12-16-20(18-19-14-10-9-11-15-19)21(22)17-13-8-6-4-2/h9-11,14-15,20H,3-8,12-13,16-18H2,1-2H3 |
Clé InChI |
SMWWXHUOXQBWFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC1=CC=CC=C1)C(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperidine, 1-[(4-nitrophenyl)azo]-](/img/structure/B14648452.png)
![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)

![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)



![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)





